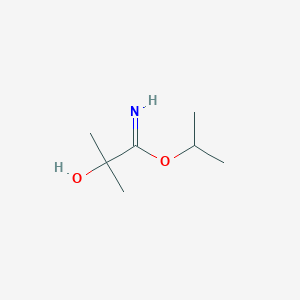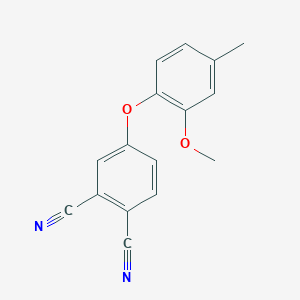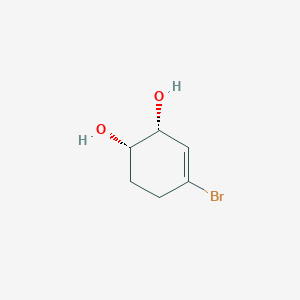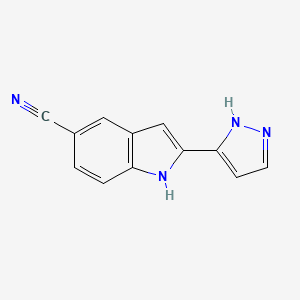
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carbonitrile is a heterocyclic compound that features both pyrazole and indole moieties
Métodos De Preparación
The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carbonitrile typically involves the condensation of an appropriate indole derivative with a pyrazole precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in a solvent like dimethylformamide or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole ring.
Substitution: Nucleophilic substitution reactions can occur at the indole moiety, especially at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Aplicaciones Científicas De Investigación
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carbonitrile can be compared with other similar compounds, such as:
N-[(3Z)-5-Tert-butyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]-N’-(4-chlorophenyl)urea: This compound also features a pyrazole moiety and has been studied for its biological activities.
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-ethyl-2H-indole-5-carboxamide: Another related compound with similar structural features.
The uniqueness of this compound lies in its specific combination of the pyrazole and indole rings, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
827317-31-7 |
|---|---|
Fórmula molecular |
C12H8N4 |
Peso molecular |
208.22 g/mol |
Nombre IUPAC |
2-(1H-pyrazol-5-yl)-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C12H8N4/c13-7-8-1-2-10-9(5-8)6-12(15-10)11-3-4-14-16-11/h1-6,15H,(H,14,16) |
Clave InChI |
RLGIOXYGBSLSIE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C#N)C=C(N2)C3=CC=NN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2,5-Difluorophenyl)(hydroxy)methyl]-5-fluoropyridine-3-carboxamide](/img/structure/B14209327.png)
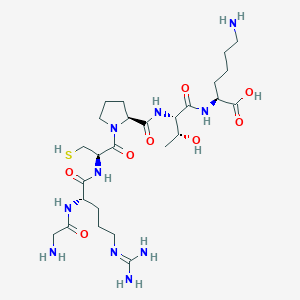
![2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-piperidin-1-ylethanone](/img/structure/B14209335.png)
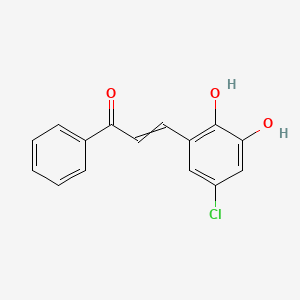
![2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14209346.png)
![1-[2-(4-Nitrophenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one](/img/structure/B14209351.png)
![4H-Cyclopenta[b]thiophene-5-ol, 6-amino-5,6-dihydro-, (5R,6R)-](/img/structure/B14209352.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-pyridinyl)-](/img/structure/B14209357.png)
![Methyl 4-[(4-methoxyphenyl)sulfanyl]benzoate](/img/structure/B14209362.png)
![1,2-Bis[4-(chloromethyl)phenyl]hydrazine](/img/structure/B14209365.png)
![N-(2,6-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14209367.png)
